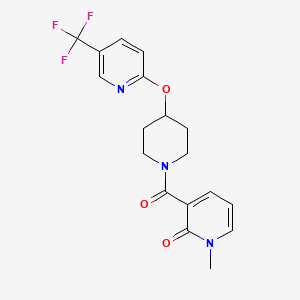

1-methyl-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

1-methyl-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carbonyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O3/c1-23-8-2-3-14(16(23)25)17(26)24-9-6-13(7-10-24)27-15-5-4-12(11-22-15)18(19,20)21/h2-5,8,11,13H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQICWOGIKOEJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-Methyl-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and bioavailability of pharmacologically active molecules. Here are some key properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H18F3N3O2 |

| Molecular Weight | 351.33 g/mol |

| CAS Number | 1643462-64-9 |

| LogP | 3.598 |

| Solubility | Soluble in DMSO, slightly soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in various biochemical pathways. The presence of the piperidine and pyridinone moieties suggests potential interactions with neurotransmitter systems and enzyme inhibition.

Potential Mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, similar to other piperidine derivatives that have shown promise in cancer treatment.

- Receptor Modulation : The structure suggests potential activity at neurotransmitter receptors, which could explain any observed neuropharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Anticancer Activity

Studies have demonstrated that derivatives of pyridine and piperidine can exhibit significant anticancer properties. For instance:

- In vitro studies showed that related compounds induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

Neuropharmacological Effects

Given its structural components, there is potential for neuroactive effects, which may be explored in models of neurodegenerative diseases.

Case Studies

-

Study on Anticancer Efficacy :

- A study involving a series of piperidine derivatives demonstrated that compounds similar to 1-methyl-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one exhibited enhanced cytotoxicity against human cancer cell lines.

- The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

- Pharmacokinetic Studies :

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, differing in substituents and functional groups:

Key Observations :

- The target compound’s CF₃ group distinguishes it from non-fluorinated analogs like those in and . This group improves membrane permeability and resistance to oxidative metabolism .

- The piperidine-carbonyl linkage is shared with compounds in and but varies in terminal substituents (e.g., oxadiazole vs. benzyloxy), which may alter target selectivity .

- Compounds lacking the CF₃ group (e.g., and ) exhibit lower molecular weights and simpler solubility profiles .

Pharmacological and Physicochemical Properties

Insights :

- The CF₃ group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs, as seen in CNS-active fluorinated drugs .

- Acute toxicity data from suggest fluorinated pyridinones (e.g., 4p) are well-tolerated in rodents, supporting further preclinical studies for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.